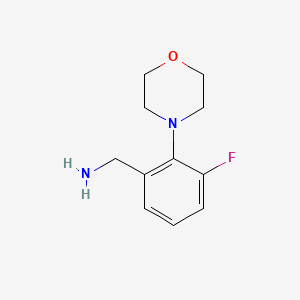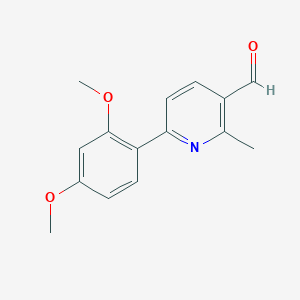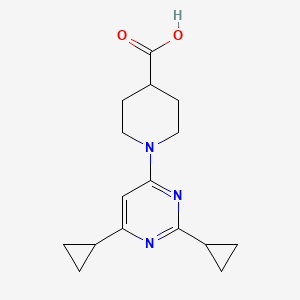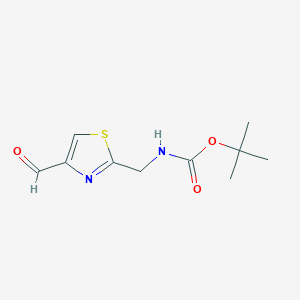![molecular formula C8H5NO4 B11785727 Furo[2,3-d][1,2]oxazepine-5-carboxylic acid CAS No. 1799439-15-8](/img/structure/B11785727.png)
Furo[2,3-d][1,2]oxazepine-5-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Furo[2,3-d][1,2]oxazepine-5-carboxylic acid is a heterocyclic compound with the molecular formula C8H5NO4 It features a fused ring system consisting of a furan ring and an oxazepine ring, with a carboxylic acid functional group attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Furo[2,3-d][1,2]oxazepine-5-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a furan derivative with an oxime, followed by cyclization to form the oxazepine ring. The reaction conditions often require the use of a strong acid or base as a catalyst and may involve heating to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple steps of purification and quality control to ensure the final product meets industry standards .
Chemical Reactions Analysis
Types of Reactions
Furo[2,3-d][1,2]oxazepine-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the oxazepine ring or the carboxylic acid group.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles and electrophiles can be used in substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different carboxylic acid derivatives, while reduction could produce alcohols or amines .
Scientific Research Applications
Furo[2,3-d][1,2]oxazepine-5-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Furo[2,3-d][1,2]oxazepine-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Furo[2,3-d][1,2]oxazole: Similar structure but lacks the carboxylic acid group.
Furo[2,3-d][1,2]oxazepine: Similar structure but without the carboxylic acid group.
Furo[2,3-d][1,2]oxazepine-5-methyl ester: A methyl ester derivative of the compound.
Uniqueness
Furo[2,3-d][1,2]oxazepine-5-carboxylic acid is unique due to its specific ring structure and the presence of the carboxylic acid group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for various applications in research and industry .
Properties
CAS No. |
1799439-15-8 |
|---|---|
Molecular Formula |
C8H5NO4 |
Molecular Weight |
179.13 g/mol |
IUPAC Name |
furo[2,3-d]oxazepine-5-carboxylic acid |
InChI |
InChI=1S/C8H5NO4/c10-8(11)6-3-5-1-2-12-7(5)4-9-13-6/h1-4H,(H,10,11) |
InChI Key |
UOGIVCIYWZMVLA-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC2=C1C=C(ON=C2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Hydroxy-2,3-dimethylbutan-2-yl 4-(3-(((furan-2-ylmethyl)amino)methyl)phenyl)-1,7,7-trimethylbicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B11785648.png)
![3-Methyl-6-(trifluoromethyl)imidazo[2,1-b]thiazole-5-carboxamide](/img/structure/B11785654.png)
![3-Methyl-2-(piperidin-1-yl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one](/img/structure/B11785657.png)






![5,5-Difluoro-1-methyl-N-[(1S)-3-[(3-exo)-3-[3-methyl-5-(1-methylethyl)-4H-1,2,4-triazol-4-yl]-8-azabicyclo[3.2.1]oct-8-yl]-1-phenylpropyl]-2-piperidinecarboxamide](/img/structure/B11785704.png)



![7-Bromo-2-(4-fluorophenyl)-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B11785732.png)
